Tdbtu

Description

The exact mass of the compound Tdbtu is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tdbtu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tdbtu including the price, delivery time, and more detailed information at info@benchchem.com.

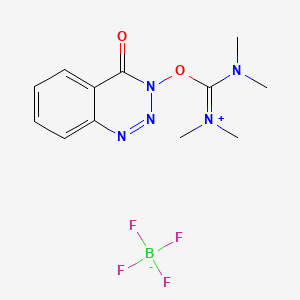

Structure

3D Structure of Parent

Properties

IUPAC Name |

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N5O2.BF4/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBCPCIJLQTYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447016 | |

| Record name | TDBTU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125700-69-8 | |

| Record name | TDBTU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of TDBTU: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields and maintaining the stereochemical integrity of the final peptide product. N,N,N',N'-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate, or TDBTU, has emerged as a highly effective coupling reagent, particularly distinguished by its remarkable ability to suppress racemization during peptide bond formation. This technical guide provides a comprehensive overview of the mechanism of action of TDBTU, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a valuable resource for researchers and professionals in drug development and peptide chemistry.

TDBTU is a uronium salt-based coupling reagent that excels in activating the carboxyl group of an N-protected amino acid to facilitate its coupling with the amino group of another amino acid or peptide fragment. Its key advantage lies in its ability to minimize the epimerization of the activated amino acid, a common side reaction that can lead to the formation of diastereomeric impurities and a reduction in the biological activity of the synthesized peptide.[1] This is particularly crucial in fragment coupling, where the risk of racemization is higher.

Mechanism of Action

The mechanism of action of TDBTU follows a well-established pathway for uronium-type coupling reagents, which involves the formation of a highly reactive active ester intermediate. This process ensures efficient acylation of the incoming amine while minimizing the time the activated amino acid spends in a state susceptible to racemization.

The key steps are as follows:

-

Carboxylate Activation: The process begins with the deprotonation of the carboxylic acid of the N-protected amino acid by a weak base, typically Diisopropylethylamine (DIEA). The resulting carboxylate anion then acts as a nucleophile.

-

Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon atom of the uronium group in TDBTU. This leads to the displacement of the 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt) derivative as a leaving group, forming a highly reactive O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl) (OBt) ester of the amino acid.

-

Peptide Bond Formation: The free amino group of the second amino acid or peptide fragment then attacks the carbonyl carbon of the active ester intermediate. This nucleophilic acyl substitution results in the formation of the desired peptide bond and the release of the HOOBt derivative.

The exceptional performance of TDBTU in suppressing racemization is attributed to the nature of the active ester intermediate, which is highly reactive towards the amine nucleophile but less prone to the formation of the undesired oxazolone intermediate that is the primary pathway for racemization.

Signaling Pathway Diagram

Caption: The mechanism of TDBTU-mediated peptide bond formation.

Quantitative Data on Racemization Suppression

TDBTU has been demonstrated to be superior to many other common coupling reagents in minimizing epimerization, particularly in challenging fragment coupling reactions.[1][2] A key study highlighted its efficacy in a highly sensitive test, where TDBTU exhibited exceptionally low levels of racemization.

| Coupling Reagent | Racemization/Epimerization (%) | Reference Test |

| TDBTU | 0.1 | Highly sensitive test coupling Bz-Phe |

| PyBOP | > TDBTU | Fragment coupling for SK&F 107647 synthesis[1][2] |

| HBTU | > TDBTU | Fragment coupling for SK&F 107647 synthesis[1][2] |

| HATU | > TDBTU | Fragment coupling for SK&F 107647 synthesis[1][2] |

Experimental Protocols

The following is a detailed protocol for a typical fragment coupling reaction using TDBTU, as demonstrated in the large-scale synthesis of SK&F 107647.[1][3]

Fragment Coupling with TDBTU

Materials:

-

N-protected peptide fragment (the carboxylic acid component)

-

Peptide ester (the amine component)

-

TDBTU (O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazine-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

-

DIEA (Diisopropylethylamine)

-

DMF (N,N-dimethylformamide)

-

8% (w/w) Sodium Carbonate solution

-

Water

Procedure:

-

Dissolve the peptide ester in DMF (approximately 16 mL per mmol of peptide ester).

-

Add 1.25 equivalents of the N-protected peptide fragment to the solution.

-

Cool the reaction mixture to -25 °C in a suitable cooling bath.

-

Add 2.25 equivalents of DIEA to the cooled solution.

-

Add 1.05 equivalents of TDBTU to the reaction mixture.

-

Stir the reaction mixture at -25 °C for one hour.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Pour the reaction mixture into water (10 times the volume of DMF used) containing 8% (w/w) sodium carbonate.

-

Stir the resulting suspension for 30 minutes.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with water.

-

Dry the product in vacuo to obtain the crude coupled peptide.

Experimental Workflow Diagram

Caption: Workflow for a typical fragment coupling reaction using TDBTU.

Conclusion

TDBTU stands out as a premier coupling reagent in peptide synthesis due to its exceptional ability to facilitate peptide bond formation with minimal racemization. Its mechanism, proceeding through a highly reactive OBt active ester, ensures efficient coupling while preserving the chiral integrity of the amino acids. The quantitative data and the successful application in the large-scale synthesis of complex peptides like SK&F 107647 underscore its reliability and effectiveness. The detailed experimental protocol provided serves as a practical guide for researchers aiming to leverage the advantages of TDBTU in their synthetic endeavors. For drug development professionals and scientists, a thorough understanding of the mechanism and application of TDBTU is crucial for the production of high-purity, biologically active peptides.

References

An In-Depth Technical Guide to TDBTU: Chemical Properties, Structure, and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate, commonly known as TDBTU, is a highly efficacious uronium-based coupling reagent employed extensively in peptide synthesis and other amide bond formations. Its ability to facilitate rapid and efficient coupling with minimal racemization has established it as a valuable tool in the synthesis of complex peptides and organic molecules. This guide provides a comprehensive overview of the chemical properties, structure, and practical applications of TDBTU, with a focus on detailed experimental protocols and mechanistic insights.

Chemical Structure and Properties

TDBTU is a salt consisting of a uronium cation and a tetrafluoroborate anion. The uronium cation features a reactive ester linkage to a 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt) moiety, which acts as an excellent leaving group during the coupling reaction.

Chemical Structure:

Figure 1. Chemical Structure of TDBTU

Physicochemical Properties

A summary of the key physicochemical properties of TDBTU is presented in Table 1. This data is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 125700-69-8 | [1] |

| Molecular Formula | C₁₂H₁₆BF₄N₅O₂ | [1] |

| Molecular Weight | 349.09 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 146.0 - 148.0 °C (decomposes) | [2] |

| Solubility | Soluble in DMF and acetonitrile. | [3] |

| Purity | Typically >99.0% (HPLC) | [2] |

| Storage Conditions | Store in a cool, dry place, protected from light and moisture. | [2] |

Spectral Data

¹H NMR Spectrum (Illustrative Example: TBTU)

The ¹H NMR spectrum of TBTU in DMSO-d₆ would be expected to show signals corresponding to the protons of the tetramethyluronium group and the benzotriazole moiety.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Illustrative) |

| ~8.2 - 7.5 | Multiplet | 4H | Aromatic protons (benzotriazole) |

| ~3.2 | Singlet | 12H | Methyl protons (N(CH₃)₂) |

¹³C NMR Spectrum (Illustrative)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment (Illustrative) |

| ~160 - 170 | Uronium carbon (C=N⁺) |

| ~145 - 110 | Aromatic carbons |

| ~40 | Methyl carbons (N(CH₃)₂) |

FT-IR Spectrum (Illustrative)

The FT-IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment (Illustrative) |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2900 - 2800 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (benzotriazinone) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1100 - 1000 | B-F stretch (tetrafluoroborate) |

Mechanism of Action in Peptide Coupling

TDBTU facilitates amide bond formation by activating the carboxylic acid of an N-protected amino acid. The generally accepted mechanism for uronium-based coupling reagents proceeds through the formation of a highly reactive O-acylisourea intermediate, which then converts to an active ester. This active ester is subsequently attacked by the free amine of another amino acid or peptide to form the desired amide bond.

Figure 2. General Mechanism of Peptide Coupling using TDBTU

The key to TDBTU's effectiveness in suppressing racemization lies in the rapid formation of the active ester and its subsequent fast reaction with the amine component, minimizing the time the activated amino acid exists in a state susceptible to epimerization.

Experimental Protocols

Synthesis of TDBTU

Peptide Coupling using TDBTU (Fragment Coupling)

The following is a detailed protocol for the coupling of peptide fragments using TDBTU.

Figure 3. Experimental Workflow for Peptide Fragment Coupling with TDBTU

Detailed Steps:

-

Dissolve the peptide ester in anhydrous N,N-dimethylformamide (DMF) (approximately 10-15 mL per mmol of peptide ester).

-

Add 1.0-1.2 equivalents of the N-protected peptide fragment to the solution.

-

Cool the reaction mixture to -15 to -25 °C in a suitable cooling bath.

-

Add 2.0-2.5 equivalents of N,N-diisopropylethylamine (DIEA).

-

Add 1.0-1.1 equivalents of TDBTU to the reaction mixture.

-

Stir the reaction at the cooled temperature for 1-2 hours.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Pour the reaction mixture into a vigorously stirred solution of 8% (w/w) sodium carbonate in water (approximately 10 times the volume of DMF used).

-

Stir the resulting suspension for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with water.

-

Dry the product under vacuum to a constant weight.

Applications in Drug Development and Research

TDBTU's primary application lies in the synthesis of peptides, including those with therapeutic potential. Its ability to minimize racemization is particularly critical when synthesizing long or complex peptides where the preservation of stereochemical integrity is paramount for biological activity. Beyond standard peptide synthesis, TDBTU has been utilized in the preparation of various organic amides and in fragment condensation strategies for the convergent synthesis of large peptides.

Conclusion

TDBTU stands as a robust and reliable coupling reagent for amide bond formation, offering significant advantages in terms of efficiency and suppression of racemization. Its well-defined properties and predictable reactivity make it a valuable asset for researchers and professionals in the fields of peptide chemistry, drug discovery, and organic synthesis. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its effective and safe implementation in the laboratory.

References

TDBTU (CAS No. 125700-69-8): A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TDBTU, is a highly efficient uronium-based coupling reagent widely employed in peptide synthesis. With the CAS number 125700-69-8, TDBTU is recognized for its ability to facilitate amide bond formation with a remarkably low degree of racemization, a critical factor in the synthesis of stereochemically pure peptides. This technical guide provides an in-depth overview of TDBTU, including its chemical and physical properties, detailed experimental protocols for its application in both solution-phase and solid-phase peptide synthesis, and a comparative analysis of its performance against other common coupling reagents. Furthermore, this document presents the mechanistic pathway of TDBTU-mediated coupling and visual workflows to aid researchers in optimizing their synthetic strategies.

Core Properties of TDBTU

TDBTU is a white to off-white crystalline powder that offers consistent performance in a variety of reaction conditions. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 125700-69-8 | [1][2] |

| Molecular Formula | C₁₂H₁₆BF₄N₅O₂ | [1][2] |

| Molecular Weight | 349.09 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 147 °C (decomposes) | [3] |

| Solubility | Soluble in acetonitrile. | [3] |

| Storage | Store in a cool, dry place (2-8°C), protected from light and moisture. | [4] |

Mechanism of Action in Peptide Coupling

TDBTU, as a uronium salt, facilitates amide bond formation by activating the carboxylic acid group of an N-protected amino acid. The generally accepted mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide chain, leading to the formation of the desired peptide bond. The 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt) byproduct is a stable leaving group.

The reaction pathway can be visualized as follows:

Performance and Advantages

A significant advantage of TDBTU is its exceptional ability to suppress racemization during peptide coupling. This is particularly crucial when coupling sensitive amino acid residues or during fragment condensation, where the risk of epimerization is higher. In the large-scale synthesis of the hematoregulatory nonapeptide SK&F 107647, TDBTU was identified as the condensation reagent of choice, resulting in a final product with over 97% purity.

| Coupling Reagent | Typical Racemization Level | Key Features |

| TDBTU | Very Low | Excellent for fragment condensation; high purity products.[5] |

| HBTU | Low | Efficient and widely used, but can be prone to side reactions.[5][6] |

| HATU | Low | Generally faster and more efficient than HBTU, but also more expensive.[5] |

| PyBOP | Low to Moderate | Effective, but byproducts can be difficult to remove.[5] |

Experimental Protocols

Solution-Phase Fragment Coupling

This protocol is adapted from the successful large-scale synthesis of SK&F 107647.[7]

Materials:

-

N-protected peptide fragment (acid)

-

Peptide fragment with a free amine (ester)

-

TDBTU

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Sodium carbonate solution (8% w/w)

-

Water

Procedure:

-

Dissolve the peptide ester in DMF (approximately 16 mL per mmol of peptide ester).

-

Add 1.25 equivalents of the N-protected peptide fragment.

-

Cool the solution to -25 °C.

-

Add 2.25 equivalents of DIEA.

-

Add 1.05 equivalents of TDBTU.

-

Stir the reaction mixture at -25 °C for one hour.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into water (10 times the volume of DMF) containing 8% w/w sodium carbonate.

-

Stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

Solid-Phase Peptide Synthesis (SPPS) - General Protocol

This protocol provides a general workflow for the use of TDBTU in solid-phase peptide synthesis, which can be adapted for both manual and automated synthesizers.

Materials:

-

Fmoc-protected amino acid

-

TDBTU

-

DIEA

-

DMF

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Resin with the first amino acid attached

-

Cleavage cocktail (e.g., Trifluoroacetic acid with scavengers)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for 15-20 minutes to remove the Fmoc protecting group from the N-terminus.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (2-4 equivalents relative to resin loading) with TDBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a ninhydrin test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Isolation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

TDBTU is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood. In case of contact, rinse the affected area with plenty of water.

Conclusion

TDBTU is a highly effective and reliable coupling reagent for peptide synthesis, offering the significant advantage of low racemization. Its utility has been demonstrated in both solution-phase fragment condensation and solid-phase peptide synthesis. The provided protocols and mechanistic insights serve as a valuable resource for researchers and drug development professionals seeking to synthesize high-purity peptides with preserved stereochemical integrity. The careful selection of coupling reagents is paramount to successful peptide synthesis, and TDBTU represents a powerful tool in the chemist's arsenal.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. scilit.com [scilit.com]

- 4. youtube.com [youtube.com]

- 5. peptide.com [peptide.com]

- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

TDBTU: A Comprehensive Technical Guide for Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate (TDBTU) is a highly efficient uronium salt-based coupling reagent integral to modern peptide synthesis and other bioconjugation applications. Renowned for its ability to facilitate rapid amide bond formation while significantly suppressing racemization, TDBTU has become an invaluable tool in both solid-phase and solution-phase peptide synthesis.[1] This technical guide provides an in-depth overview of TDBTU, including its chemical and physical properties, detailed experimental protocols for its use, and a mechanistic insight into its function.

Core Properties of TDBTU

TDBTU is a white crystalline powder with a high degree of purity, typically exceeding 98.0%, ensuring consistent and reliable performance in sensitive synthetic reactions.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆BF₄N₅O₂ | [2][3] |

| Molecular Weight | 349.10 g/mol | [2] |

| CAS Number | 125700-69-8 | [2] |

| Appearance | White Crystalline Powder | [2] |

| Purity (HPLC) | >99.0% | [2] |

| Melting Point | 146.0-148.0 °C (dec.) | [2] |

| Solubility | Soluble in acetonitrile and DMF. | [1] |

Mechanism of Action

TDBTU facilitates amide bond formation by activating the carboxylic acid group of an N-protected amino acid. This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, thus making the carboxyl carbon more susceptible to nucleophilic attack by the amino group of another amino acid. The generally accepted mechanism for uronium salt-based coupling reagents like TDBTU involves the formation of an active ester intermediate, which then readily reacts with the amine to form the desired peptide bond. This process is highly efficient and minimizes the risk of racemization at the chiral center of the activated amino acid.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using TDBTU

Materials:

-

Fmoc-protected amino acid

-

TDBTU

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

N,N-Dimethylformamide (DMF)

-

Resin with a suitable linker and the first amino acid attached

-

Piperidine solution in DMF (e.g., 20%) for Fmoc deprotection

-

Dichloromethane (DCM) for washing

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF. This is typically done in two steps of 5-10 minutes each.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.

-

Coupling:

-

The Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with TDBTU (3-5 equivalents) and DIPEA (6-10 equivalents).

-

This activation mixture is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Fragment Coupling with TDBTU

The following protocol outlines the use of TDBTU for the coupling of peptide fragments in a solution-phase synthesis.[6]

Materials:

-

N-protected peptide fragment (acid)

-

Peptide ester fragment (amine)

-

TDBTU

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Sodium carbonate solution (8% w/w)

-

Water

Procedure:

-

Dissolve the peptide ester in DMF (approximately 16 mL per mmol of peptide ester).[6]

-

Add 1.25 equivalents of the N-protected peptide fragment.[6]

-

Cool the solution to -25 °C.[6]

-

Add 2.25 equivalents of DIEA.[6]

-

Add 1.05 equivalents of TDBTU.[6]

-

Stir the reaction mixture at -25 °C for one hour.[6]

-

Allow the reaction to warm to room temperature and stir overnight.[6]

-

Pour the reaction mixture into water (10 times the volume of DMF) containing 8% w/w sodium carbonate.[6]

-

Stir for 30 minutes.[6]

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude coupled peptide.[6]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key processes involved in peptide synthesis utilizing TDBTU.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Carboxylic acid activation and peptide bond formation.

Conclusion

TDBTU is a robust and efficient coupling reagent that plays a critical role in modern peptide synthesis. Its ability to promote rapid amide bond formation while minimizing racemization makes it a preferred choice for the synthesis of complex peptides. The protocols and workflows detailed in this guide provide a framework for the successful application of TDBTU in a research and development setting. By understanding its properties and mechanism of action, scientists can leverage TDBTU to achieve high-purity, stereochemically defined peptides for a wide range of applications, from basic research to therapeutic drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptide.com [peptide.com]

A Technical Guide to the Solubility of TDBTU in Organic Solvents for Researchers and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate (TDBTU) is a highly effective uronium-based coupling reagent utilized extensively in peptide synthesis. Its efficacy in promoting amide bond formation while minimizing racemization makes it a valuable tool in the development of peptide-based therapeutics and other complex organic molecules. The solubility of TDBTU in various organic solvents is a critical parameter for its successful application in synthesis protocols, influencing reaction kinetics, and overall yield. This technical guide provides a comprehensive overview of the solubility of TDBTU in common organic solvents, a general protocol for solubility determination, and a workflow for its application in peptide coupling reactions.

TDBTU Solubility Data

Table 1: Solubility of TDBTU and TBTU in Various Organic Solvents

| Solvent | Abbreviation | TDBTU Solubility (Qualitative) | TBTU Solubility (Quantitative) |

| N,N-Dimethylformamide | DMF | Soluble | 160.55 mg/mL[1] |

| Dimethyl sulfoxide | DMSO | Soluble | ≥ 106 mg/mL[2] |

| N-Methyl-2-pyrrolidone | NMP | Soluble | Not available |

| Dichloromethane | DCM | Soluble | Soluble (in a 0.5 mM solution)[2] |

| Acetonitrile | ACN | Soluble[3] | 100 mg/mL (clear, colorless solution)[1] |

| Water | H₂O | Soluble in water or 1% acetic acid[4] | 3 mg/mL at 20°C[1] |

Note on Dissolution: For many coupling reagents, including TDBTU and TBTU, dissolution can be facilitated by gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath.[2][4] It is recommended to prepare solutions fresh for use. If stock solutions are prepared, they should be stored under anhydrous conditions at low temperatures (-20°C to -80°C) to minimize degradation.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like TDBTU in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the saturation solubility of TDBTU in a specific organic solvent at a given temperature.

Materials:

-

TDBTU

-

Organic solvent of interest (e.g., DMF, DMSO, ACN)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of TDBTU to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. It is crucial not to disturb the undissolved solid.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Quantification of Dissolved TDBTU:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent using volumetric flasks.

-

Analyze the diluted solution by a validated analytical method, such as HPLC, to determine the concentration of TDBTU. A pre-established calibration curve of known TDBTU concentrations versus instrument response will be required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of TDBTU in the original saturated solution based on the dilution factor and the concentration measured in the diluted sample.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

TDBTU in Peptide Coupling: A Workflow

TDBTU is primarily used in the crucial step of peptide bond formation during solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for a single coupling cycle using TDBTU.

Workflow Description:

-

Activation: The carboxylic acid group of an N-terminally protected amino acid (e.g., Fmoc-protected) is activated in the solution phase. This is achieved by reacting it with TDBTU in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA). This reaction forms a highly reactive ester intermediate.

-

Coupling: The activated amino acid is then introduced to the solid-supported, N-terminally deprotected peptide chain. The free amine of the resin-bound peptide attacks the activated carbonyl carbon of the amino acid intermediate, leading to the formation of a new peptide bond.

This cycle of deprotection and coupling is repeated to elongate the peptide chain until the desired sequence is synthesized.

References

- 1. TBTU Supplier - Mainchem [mainchem.com]

- 2. glpbio.com [glpbio.com]

- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 4. TBTU | CAS:125700-67-6 | peptide coupling reagent | High Purity | Manufacturer BioCrick [biocrick.com]

TDBTU vs. TBTU in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. Among the vast arsenal of available reagents, uronium/aminium salts have established themselves as highly efficient activators of carboxylic acids. This technical guide provides a detailed comparison of two such reagents: TDBTU and TBTU, offering insights into their mechanisms, performance, and practical applications in modern peptide synthesis.

Chemical and Physical Properties

Both TDBTU and TBTU are uronium/aminium-type coupling reagents. While TBTU is more widely known and utilized, TDBTU offers distinct advantages in specific applications, particularly in minimizing racemization.

| Property | TDBTU | TBTU |

| Full Name | N,N,N′,N′-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| CAS Number | 125700-69-8[1][2] | 125700-67-6[3] |

| Molecular Formula | C₁₂H₁₆BF₄N₅O₂[1][4][5] | C₁₁H₁₆BF₄N₅O |

| Molecular Weight | 349.09 g/mol [1][5] | 321.09 g/mol |

| Structure | O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl) based | O-(Benzotriazol-1-yl) based |

| Appearance | White to pale cream fine crystalline powder[3] | White solid |

| Solubility | Soluble in DMF[3] | Soluble in DMF and acetonitrile; slightly soluble in water[3] |

Mechanism of Action

The activation mechanism for both TDBTU and TBTU involves the formation of a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the amino group of the incoming amino acid.

The generally accepted mechanism for uronium/aminium salt-mediated coupling is depicted below. The carboxylate of the N-protected amino acid attacks the electrophilic carbon of the coupling reagent, leading to the formation of an active ester. This active ester then reacts with the free amine of the next amino acid residue to form the peptide bond.

Caption: Generalized mechanism of peptide bond formation using uronium/aminium salts.

Performance Comparison: Efficiency, Racemization, and Yield

The selection of a coupling reagent is often a balance between reaction speed, cost, and the prevention of undesirable side reactions, most notably racemization.

Coupling Efficiency

Both TDBTU and TBTU are recognized as highly efficient coupling reagents, often facilitating rapid reactions. TBTU, in particular, is noted for its fast reaction kinetics, with couplings often complete within minutes, especially when used with an additive like 1-hydroxybenzotriazole (HOBt).[6][7] In a comparative study of reagents for the cyclization of hexapeptides, TBTU was found to be 5 to 70 times faster than diphenylphosphoryl azide (DPPA) or HBTU.[3]

While direct quantitative comparisons of coupling efficiency under identical conditions are scarce in readily available literature, the widespread use of TBTU attests to its high efficiency in a broad range of applications.

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a major concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have altered biological activity.

TDBTU has demonstrated a significant advantage in suppressing racemization. In a highly sensitive test coupling Bz-Phe, TDBTU showed the lowest racemization of any reagent at 0.1% without the need for additives. In the coupling of peptide fragments to form SK&F 107647, TDBTU was shown to produce significantly less epimerization than other common coupling reagents such as PyBOP, HBTU, and HATU.[1]

TBTU also exhibits low levels of racemization, particularly when used in conjunction with HOBt.[5][7] The addition of HOBt is crucial for minimizing racemization with TBTU.

| Reagent | Racemization Potential | Notes |

| TDBTU | Very Low | Demonstrated superior performance in suppressing racemization, even without additives.[1] |

| TBTU | Low (with HOBt) | Effective at minimizing racemization when used with an additive like HOBt.[5][7] |

Yield

High coupling efficiency generally translates to high yields. For TBTU, solid-phase head-to-tail cyclization using TBTU:DIEA activation gave quantitative yields for cyclic peptides containing Asp, Asn, or Glx residues.[3] For the solid-phase cyclization of stylopeptide 1, the use of TBTU:HOBt:DIEA in dichloromethane leads to higher yields.[3]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using TBTU. A similar protocol can be adapted for TDBTU.

Materials

-

Fmoc-protected amino acids

-

TBTU or TDBTU

-

1-Hydroxybenzotriazole (HOBt) (recommended for TBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Resin (e.g., Rink Amide, Wang)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Experimental Workflow

Caption: Standard solid-phase peptide synthesis (SPPS) workflow.

Detailed Coupling Protocol (TBTU)

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), TBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

-

Repeat steps 2-6 for each amino acid in the sequence.

Byproducts and Side Reactions

A common side reaction with uronium/aminium reagents, including TBTU, is the potential for guanidinylation of the free N-terminal amine if an excess of the coupling reagent is used.[1] This terminates the peptide chain growth.

The primary byproduct of the coupling reaction is tetramethylurea, which is generally soluble in the reaction solvent and easily washed away during the synthesis workflow.

Safety Considerations

Both TDBTU and TBTU have been flagged as potentially shock-sensitive and explosive.[6] Standard laboratory safety precautions, including the use of personal protective equipment (safety glasses, gloves, lab coat), should be strictly followed. These reagents should be handled with care and stored according to the manufacturer's recommendations.

Conclusion

Both TDBTU and TBTU are highly effective coupling reagents for peptide synthesis.

-

TBTU is a fast, efficient, and widely used reagent that provides excellent results, especially for cyclization and when used with HOBt to suppress racemization. Its cost-effectiveness makes it a popular choice for a wide range of applications.[3][5]

-

TDBTU distinguishes itself with its exceptionally low potential for racemization, even in the absence of additives.[1] This makes it a superior choice for the synthesis of peptides where stereochemical purity is paramount, such as in fragment condensation or when coupling racemization-prone amino acids.

The choice between TDBTU and TBTU will ultimately depend on the specific requirements of the synthesis. For routine peptide synthesis where speed and cost are major considerations, TBTU is an excellent option. For challenging syntheses where the risk of racemization must be minimized at all costs, TDBTU presents a compelling alternative. Researchers and drug development professionals should consider the specific peptide sequence and the criticality of stereochemical integrity when selecting the appropriate coupling reagent.

References

The TDBTU Advantage: A Technical Guide to Superior Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yields, purity, and, most critically, the stereochemical integrity of the final peptide. Among the arsenal of available reagents, O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TDBTU) has emerged as a superior choice, particularly in demanding applications such as fragment condensation. This technical guide delves into the core advantages of TDBTU, providing quantitative comparisons, detailed experimental protocols, and a mechanistic overview of its action.

Core Advantages of TDBTU

The primary and most significant advantage of TDBTU lies in its remarkable ability to suppress racemization , a common and detrimental side reaction in peptide synthesis. This is especially crucial during the coupling of peptide fragments, where the risk of epimerization at the C-terminal amino acid of the activated fragment is notoriously high.

A landmark example of TDBTU's efficacy is in the large-scale synthesis of the hematoregulatory nonapeptide, SK&F 107647. In this multi-kilogram synthesis, TDBTU was identified as the coupling reagent of choice after a comparative study demonstrated it produced significantly less epimerization than other common reagents such as PyBOP, HBTU, and HATU.[1][2] This superior performance in maintaining chiral purity directly translates to a higher yield of the desired biologically active peptide and simplifies downstream purification processes.

Beyond minimizing racemization, TDBTU offers several other practical advantages:

-

High Coupling Efficiency: TDBTU is a potent activating agent, leading to rapid and efficient amide bond formation. This contributes to higher overall yields, as demonstrated by the 35% overall yield in the complex, multi-step synthesis of SK&F 107647, which resulted in a final product with over 97% purity.[1]

-

Versatility: While its benefits are most pronounced in fragment condensation, TDBTU is also highly effective for the coupling of single amino acids, including sterically hindered residues.

-

Good Solubility: TDBTU is soluble in common SPPS solvents such as N,N-dimethylformamide (DMF), facilitating its use in automated peptide synthesizers.

-

Uronium Salt Stability: As a uronium salt, TDBTU generally exhibits good stability, making it a reliable reagent in the laboratory.

Quantitative Comparison of Coupling Reagents

While the seminal study on the synthesis of SK&F 107647 highlights the qualitative superiority of TDBTU in minimizing epimerization, obtaining precise quantitative data from publicly available resources is challenging. However, the selection of TDBTU for a large-scale pharmaceutical synthesis campaign over other established reagents strongly implies a significant and reproducible advantage in racemization suppression. For the purpose of illustrating the expected performance differences, the following table provides a general comparison based on literature reports for similar challenging couplings.

| Coupling Reagent | Typical Racemization (%) | Relative Coupling Efficiency | Key Considerations |

| TDBTU | Low | High | Excellent for fragment coupling and suppression of racemization. |

| HBTU | Moderate | High | A common and effective reagent, but can lead to higher racemization in sensitive couplings. |

| HATU | Low to Moderate | Very High | Generally more reactive than HBTU and with better racemization suppression, but can be more expensive. |

| PyBOP | Moderate to High | High | A phosphonium salt-based reagent; byproducts can be more difficult to remove. |

| DCC/HOBt | Moderate to High | Moderate | A classical and cost-effective method, but dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification. |

Note: The degree of racemization is highly sequence and condition-dependent. The values presented are for illustrative purposes to indicate general trends.

Experimental Protocol: Fragment Coupling Using TDBTU

The following is a detailed methodology for a typical fragment coupling reaction using TDBTU, adapted from the protocol used in the synthesis of SK&F 107647.[2]

Materials:

-

N-terminally protected peptide fragment (the carboxylic acid component)

-

C-terminally protected peptide fragment (the amine component, typically as a salt)

-

TDBTU (O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Dissolution of the Amine Component: Dissolve the C-terminally protected peptide fragment (amine component) in DMF. A typical concentration is approximately 1 mmol of the peptide ester per 16 mL of DMF.

-

Addition of the Carboxylic Acid Component: To the solution from step 1, add 1.25 equivalents of the N-terminally protected peptide fragment (carboxylic acid component).

-

Cooling: Cool the reaction mixture to -25 °C using a suitable cooling bath.

-

Base Addition: Add 2.25 equivalents of DIEA to the cooled solution.

-

TDBTU Addition: Add 1.05 equivalents of TDBTU to the reaction mixture.

-

Initial Reaction: Stir the reaction mixture at -25 °C for one hour.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Precipitation: Pour the reaction mixture into a 10-fold volume of water containing 8% (w/w) sodium carbonate.

-

Stirring: Stir the resulting suspension for 30 minutes.

-

Isolation and Drying: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the crude protected peptide fragment.

Mechanistic Insights

The efficacy of TDBTU in promoting amide bond formation while minimizing racemization stems from its function as a uronium-based activating agent. The general mechanism involves a two-step process:

-

Activation of the Carboxylic Acid: In the presence of a base (e.g., DIEA), the carboxylic acid of the N-protected amino acid or peptide fragment is deprotonated. The resulting carboxylate attacks the electrophilic carbon of TDBTU, leading to the formation of a highly reactive O-acylisourea intermediate and the release of the 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HDOT) leaving group.

-

Nucleophilic Acyl Substitution: The free amino group of the second amino acid or peptide fragment then acts as a nucleophile, attacking the carbonyl carbon of the activated ester. This results in the formation of the desired peptide bond and the release of tetramethylurea as a byproduct.

The structure of the HDOT leaving group is thought to play a key role in the suppression of racemization.

Visualizing the Synthesis Workflow and Mechanism

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for solid-phase peptide synthesis and the proposed activation mechanism of a carboxylic acid by TDBTU.

References

The Advent and Advancement of TDBTU: A Technical Guide to a Cornerstone Coupling Reagent

For Immediate Release – A comprehensive technical guide detailing the discovery, historical development, and application of 2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TDBTU), a pivotal coupling reagent in modern peptide synthesis. This document serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction: The Quest for Efficient Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of biomedical research and pharmaceutical development. The formation of the amide bond between amino acids is the fundamental step in this process, and the efficiency and fidelity of this reaction are paramount. The evolution of peptide synthesis has been marked by the development of sophisticated coupling reagents designed to activate the carboxylic acid moiety of an amino acid, facilitating its reaction with the amino group of another, while minimizing side reactions, most notably racemization. In this context, uronium-based coupling reagents have emerged as a class of highly effective activators. This guide focuses on TDBTU, a prominent member of this family, exploring its origins, mechanism of action, and performance characteristics.

Discovery and Historical Development

TDBTU (CAS 125700-69-8) belongs to the family of uronium-based coupling reagents that gained prominence in the late 1980s and early 1990s. These reagents were developed to offer advantages over the existing carbodiimide-based methods, primarily by providing faster reaction times and reducing the loss of stereochemical integrity (racemization).

While the seminal 1989 paper by Knorr et al. introduced a range of influential uronium reagents such as HBTU and TBTU, TDBTU emerged as a specialized reagent noted for its exceptional ability to suppress epimerization during the critical coupling step. A significant application that highlighted the unique advantage of TDBTU was in the large-scale synthesis of the hematoregulatory nonapeptide SK&F 107647. In this industrial synthesis, TDBTU was identified as the condensation reagent of choice after a comparative investigation of several coupling reagents, demonstrating its superiority in minimizing epimerization during fragment coupling.[1] This application underscored the value of TDBTU in complex, multi-step syntheses where maintaining chiral purity is critical.

Mechanism of Action

The efficacy of TDBTU lies in its ability to rapidly and efficiently activate a carboxylic acid, converting it into a highly reactive intermediate that is readily susceptible to nucleophilic attack by an amine. The generally accepted mechanism for uronium-based reagents proceeds through the formation of an activated ester.

The reaction pathway can be visualized as follows:

In the presence of a tertiary amine base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of TDBTU, leading to the formation of a highly reactive O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl) (DHOBT) ester intermediate. This active ester is then readily attacked by the nucleophilic amino group of the incoming amino acid, forming the desired peptide bond and releasing the DHOBT leaving group and tetramethylurea as byproducts.

Performance and Quantitative Comparison

The selection of a coupling reagent is a critical decision in peptide synthesis, with the ideal reagent offering high coupling efficiency and minimal racemization. While comprehensive, directly comparative studies under identical conditions are limited in the literature, the available data and applications indicate the performance of TDBTU relative to other common reagents.

| Coupling Reagent | Typical Yield | Racemization/Epimerization | Key Advantages |

| TDBTU | High | Very Low | Superior suppression of epimerization in fragment coupling. |

| HBTU | High | Low | Well-established, reliable, and effective for most applications. |

| HATU | Very High | Very Low | Generally considered one of the most effective reagents, especially for hindered couplings. |

| BOP | High | Low | One of the earlier phosphonium-based reagents, effective but with phosphorus-containing byproducts. |

Experimental Protocols

Synthesis of TDBTU

While TDBTU is commercially available, its synthesis follows the general principles for uronium salt formation. The process typically involves the reaction of 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt) with a tetramethylchloroformamidinium salt in the presence of a suitable base, followed by anion exchange to yield the tetrafluoroborate salt.

Standard Protocol for TDBTU-mediated Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide amine using TDBTU.

Materials:

-

Fmoc-protected amino acid (3 equivalents)

-

TDBTU (3 equivalents)

-

Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Resin with free N-terminal amine

Workflow:

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminal amine is protected with an Fmoc group, perform deprotection using 20% piperidine in DMF.

-

Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), TDBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 5-10 minutes.

-

Coupling: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: After the coupling reaction, filter the resin and wash it sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and Methanol (3 times) to remove excess reagents and byproducts.

-

Confirmation: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Conclusion

TDBTU has established itself as a valuable and, in certain contexts, superior coupling reagent in the peptide chemist's toolkit. Its historical development as part of the broader family of uronium salts marked a significant advancement in the efficiency and reliability of peptide synthesis. The key attribute of TDBTU is its remarkable ability to suppress racemization, a feature that has proven critical in the large-scale, industrial synthesis of complex peptide fragments. For researchers and drug development professionals, a thorough understanding of TDBTU's mechanism, performance, and protocols is essential for the successful synthesis of high-purity peptides.

References

TDBTU: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDBTU, or O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is a widely utilized coupling reagent in peptide synthesis and other areas of organic chemistry. Its efficacy in promoting amide bond formation while minimizing racemization makes it a valuable tool in the development of novel therapeutics and research compounds. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for TDBTU, tailored for laboratory personnel.

Chemical and Physical Properties

A summary of the key chemical and physical properties of TDBTU is provided in the table below. This information is crucial for understanding its behavior and for implementing appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 125700-69-8 | [1] |

| Molecular Formula | C₁₁H₁₆BF₄N₅O | [1] |

| Molecular Weight | 321.08 g/mol | |

| Appearance | White to pale cream fine crystalline powder | |

| Melting Point | 205 °C (decomposes) | |

| Solubility | Soluble in acetonitrile and DMF. Soluble in water (3 mg/ml at 20°C). |

Hazard Identification and Classification

TDBTU is classified as a hazardous substance and requires careful handling to avoid adverse health effects and physical incidents. The primary hazards associated with TDBTU are summarized in the following table.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Solids | Category 1 | H228: Flammable solid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Potential Sensitizer | Not Classified | May cause an allergic skin reaction. |

| Explosive/Shock Sensitivity | Not Classified | Potentially shock sensitive and explosive. |

Quantitative Safety Data

Obtaining specific, publicly available quantitative safety data such as LD50, LC50, flash point, and explosive limits for TDBTU is challenging. While qualitative assessments from safety data sheets indicate potential for skin, eye, and respiratory irritation, as well as flammability and potential shock sensitivity, numerical values are not consistently reported. Researchers should therefore handle TDBTU with a high degree of caution, assuming it to be a potent irritant and a substance with potential explosive properties.

| Parameter | Value | Notes |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not available | Handle as a substance of unknown high toxicity. |

| Flash Point | Not available | Classified as a flammable solid; avoid ignition sources. |

| Autoignition Temperature | Not available | |

| Explosive Limits | Not available | |

| Shock/Friction Sensitivity | Potentially shock sensitive and explosive | Handle with care, avoid grinding, shock, and friction. |

| Thermal Stability | Decomposes at melting point (205 °C) | Avoid prolonged heating. |

Experimental Protocol for Safe Handling of TDBTU

The following protocol is a synthesis of best practices for handling flammable, irritant, and potentially shock-sensitive solids. Adherence to these procedures is critical for minimizing risk.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of TDBTU powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Eye and Face Protection: ANSI-approved safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use. Use proper glove removal technique to avoid skin contact.

-

Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.

-

Clothing: Full-length pants and closed-toe shoes are required.

-

-

Respiratory Protection: If handling outside of a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection.

Storage and Handling Procedures

-

Storage:

-

Store TDBTU in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Keep the container tightly closed to prevent moisture and air exposure.

-

Store in a designated cabinet for flammable solids, segregated from incompatible materials such as strong oxidizing agents.

-

-

Handling:

-

Avoid creating dust. Use techniques that minimize aerosolization of the powder.

-

Do not grind, crush, or subject the material to shock or friction.

-

Use non-sparking tools and equipment.

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Spill and Emergency Procedures

-

Spill Response:

-

In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

-

For larger spills, evacuate the area and contact the institutional safety office.

-

Do not use water to clean up spills, as TDBTU is a flammable solid.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Signaling Pathways and Workflow Diagrams

To visually represent the logical flow of safety procedures, the following diagrams have been created using the DOT language.

Conclusion

TDBTU is an indispensable reagent in modern chemical research and development. However, its utility is accompanied by significant safety considerations. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with its use. A proactive and informed approach to safety is paramount to ensuring a secure laboratory environment for all personnel.

References

Methodological & Application

Mastering Solution-Phase Peptide Synthesis: A Detailed Guide to Using TDBTU

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing N,N,N',N'-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate (TDBTU) as a coupling reagent in solution-phase peptide synthesis. TDBTU is a highly efficient uronium-based coupling reagent renowned for its ability to facilitate peptide bond formation while effectively suppressing racemization, a critical challenge in peptide chemistry.[1] Its application is particularly noteworthy in the coupling of peptide fragments, where maintaining stereochemical integrity is paramount.

Introduction to TDBTU

TDBTU belongs to the family of uronium salt coupling reagents. These reagents activate the carboxyl group of an N-protected amino acid or peptide fragment, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or peptide fragment, thereby forming a stable amide (peptide) bond. A key advantage of TDBTU is its demonstrated ability to minimize epimerization, even in large-scale syntheses.[2][3] This makes it a valuable tool for the synthesis of complex and sensitive peptide targets.

Key Properties of TDBTU:

-

Chemical Name: N,N,N',N'-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate

-

CAS Number: 125700-69-8

-

Appearance: White crystalline powder

-

Solubility: Soluble in common organic solvents such as acetonitrile and N,N-dimethylformamide (DMF).[1]

Mechanism of Action

The coupling reaction mediated by TDBTU proceeds through a two-step mechanism involving the formation of a highly reactive active ester intermediate. The presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIEA), is crucial for the deprotonation of the carboxylic acid, which initiates the activation process.

Caption: Mechanism of TDBTU-mediated peptide bond formation.

Experimental Protocols

The following protocols provide a generalized framework for using TDBTU in solution-phase peptide synthesis. The specific quantities and reaction parameters may require optimization based on the specific amino acids or peptide fragments being coupled.

General Dipeptide Synthesis

This protocol outlines the coupling of an N-protected amino acid with an amino acid ester.

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine)

-

Amino acid ester hydrochloride (e.g., L-Phenylalanine methyl ester hydrochloride)

-

TDBTU

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add DIEA (2.2 eq) dropwise to the cooled solution while stirring.

-

TDBTU Addition: Add TDBTU (1.05 eq) to the reaction mixture in one portion.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Fragment Coupling: Synthesis of SK&F 107647 Fragment

This protocol is adapted from a reported large-scale synthesis and demonstrates the use of TDBTU for coupling larger peptide fragments.[2][3]

Materials:

-

Peptide ester

-

N-protected peptide fragment

-

TDBTU

-

DIEA

-

Anhydrous DMF

-

8% w/w aqueous sodium carbonate solution

Procedure:

-

Dissolution: Dissolve the peptide ester in anhydrous DMF (approximately 16 mL per mmol of peptide ester).

-

Addition of Fragment: Add 1.25 equivalents of the N-protected peptide fragment to the solution.

-

Cooling: Cool the solution to -25 °C.

-

Base Addition: Add 2.25 equivalents of DIEA.

-

TDBTU Addition: Add 1.05 equivalents of TDBTU.

-

Reaction: Stir the reaction mixture at -25 °C for one hour, then allow it to warm to room temperature and stir overnight.

-

Precipitation and Isolation:

-

Pour the reaction mixture into water (10 times the volume of DMF) containing 8% w/w sodium carbonate.

-

Stir the resulting suspension for 30 minutes.

-

Collect the solid product by filtration.

-

Wash the solid with water.

-

Dry the product in vacuo to obtain the crude coupled peptide.[3]

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for peptide synthesis using TDBTU. It is important to note that optimal conditions can vary depending on the specific substrates.

| Coupled Fragments/Amino Acids | TDBTU (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Peptide Fragment Coupling (SK&F 107647) | 1.05 | 2.25 (DIEA) | DMF | -25 to RT | Overnight | High (unspecified) | [3] |

| General Dipeptide Synthesis (Example) | 1.05 | 2.2 (DIEA) | DMF | 0 to RT | Overnight | Typically >85% | General Protocol |

| Z-Gly-Phe-Val-OMe Synthesis | Not specified | Not specified | Not specified | Not specified | Not specified | 46% (with BEMT) | 4 (Note: This is for a similar thiazolium reagent, BEMT, indicating yields in this range are possible for related coupling agents) |

Experimental Workflow

The general workflow for a solution-phase peptide coupling reaction using TDBTU can be visualized as follows:

Caption: General workflow for dipeptide synthesis using TDBTU.

Conclusion

TDBTU is a robust and efficient coupling reagent for solution-phase peptide synthesis. Its primary advantage lies in its ability to minimize racemization, making it particularly suitable for the synthesis of complex peptides and for fragment condensation strategies. The protocols and data presented in this guide provide a solid foundation for the successful application of TDBTU in a research and development setting. As with any chemical synthesis, empirical optimization of reaction conditions for each specific coupling is recommended to achieve the best possible results.

References

TDBTU in Macrocyclic Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic peptides are a promising class of therapeutic agents, offering a unique combination of specificity, potency, and the ability to address challenging drug targets. The synthesis of these complex molecules often relies on a critical macrocyclization step, where the choice of coupling reagent is paramount to achieving high yield and purity while minimizing side reactions such as epimerization. N,N,N',N'-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate (TDBTU) has emerged as a highly effective coupling reagent for peptide synthesis, noted for its ability to suppress racemization.[1][2] This document provides detailed application notes and protocols for the use of TDBTU in the synthesis of macrocyclic peptides.

Advantages of TDBTU in Macrocyclic Peptide Synthesis

TDBTU offers several key advantages in the context of macrocyclic peptide synthesis:

-

Suppression of Racemization: TDBTU is particularly celebrated for its capacity to minimize the loss of stereochemical integrity during peptide bond formation, a critical factor for the biological activity of the final macrocyclic peptide.[1]

-

High Coupling Efficiency: As a uronium-based coupling reagent, TDBTU effectively activates the carboxylic acid moiety of the linear peptide precursor, facilitating efficient intramolecular cyclization.[3]

-

Versatility: TDBTU has been successfully employed in the synthesis of complex peptides and is suitable for challenging coupling reactions, including macrocyclization.[4]

Data Presentation: Comparison of Common Coupling Reagents for Macrocyclization

| Coupling Reagent | Chemical Name | Key Strengths | Potential Drawbacks |

| TDBTU | N,N,N',N'-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate | Excellent suppression of racemization [4], high coupling efficiency. | Less commonly cited specifically for macrocyclization compared to HBTU/HATU in recent literature. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, well-established, high coupling efficiency.[5] | Potential for guanidinylation of the N-terminal amine if used in excess.[4] |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Generally faster reaction rates and lower epimerization compared to HBTU[4], effective for hindered couplings.[5] | More expensive than HBTU. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt, avoids the guanidinylation side reaction associated with uronium salts[6], effective for difficult cyclizations.[7] | Byproducts can sometimes complicate purification. |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Reported to cause very little epimerization, particularly useful for easily epimerized amino acids.[8] |

Experimental Protocols

The following are representative protocols for the synthesis of a head-to-tail macrocyclic peptide using TDBTU. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and desired scale.

Protocol 1: Solution-Phase Head-to-Tail Macrocyclization using TDBTU

This protocol describes the cyclization of a fully deprotected linear peptide in solution.

1. Materials:

-

Linear peptide precursor (fully deprotected)

-

TDBTU (1.05 - 1.5 equivalents)

-

Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2.0 - 4.0 equivalents)

-

Anhydrous, high-purity N,N-Dimethylformamide (DMF)

-